1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride

Building Block Storage Salt Form Stability Hydrochloride vs. Free Base

This α-trifluoromethylamine hydrochloride (MW 177.60, ≥95% purity) offers a synthetically distinct profile: the CF3 group at the α-carbon depresses amine basicity by 5–6 pKa units, imparting superior blood-brain barrier penetration potential and reduced P-gp efflux. Unlike hygroscopic free bases prone to carbonate formation, this stable salt form ensures reproducible amide coupling, reductive amination, and gem-difluoroalkene precursor chemistry. Choose for CNS lead optimization programs demanding quantified electronic modulation and reliable handling.

Molecular Formula C5H11ClF3N
Molecular Weight 177.59 g/mol
CAS No. 1354952-99-0
Cat. No. B1455988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride
CAS1354952-99-0
Molecular FormulaC5H11ClF3N
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESCCC(C)(C(F)(F)F)N.Cl
InChIInChI=1S/C5H10F3N.ClH/c1-3-4(2,9)5(6,7)8;/h3,9H2,1-2H3;1H
InChIKeyNJOAEPIKHMBUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride (CAS 1354952-99-0): Sourcing Guide for a Branched α-Trifluoromethylamine Building Block


1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride (CAS 1354952-99-0) is a fluorinated amine building block characterized by a trifluoromethyl group attached to a tertiary carbon center adjacent to a primary amine, presented as a stable hydrochloride salt . This compound belongs to the class of α-trifluoromethylamines, where the strong electron-withdrawing CF3 group significantly modulates the basicity and nucleophilicity of the adjacent amine [1]. With a molecular formula of C5H11ClF3N and a molecular weight of 177.6 g/mol, the hydrochloride salt form provides enhanced handling characteristics and improved stability compared to its free base counterpart .

Why Unverified 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride Suppliers May Derail α-CF3 Amine-Dependent Reactions


α-Trifluoromethylamine building blocks cannot be substituted arbitrarily due to profound and quantifiable differences in basicity, nucleophilicity, and stability that directly impact synthetic utility . The position of the CF3 group relative to the amine nitrogen—α, β, or γ—determines the extent of pKa depression via inductive electron withdrawal . α-Trifluoromethylamines exhibit pKa values approximately 5–6 units lower than unsubstituted alkylamines, dramatically reducing nucleophilic reactivity under standard conditions . Furthermore, regioisomers of the same molecular formula (e.g., 2-methyl vs. 3-methyl substitution) possess distinct steric environments and rotational flexibility, which govern accessibility in amide bond formation and cross-coupling reactions [1]. The hydrochloride salt form of this specific compound offers definitive handling advantages over the hygroscopic free base, which is known to undergo atmospheric CO2 absorption and carbonate formation during storage . These factors are not cosmetic—they represent first-order determinants of reaction yield, reproducibility, and downstream purification complexity.

Direct Comparative Evidence for 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride (1354952-99-0) Against Alternative CF3-Amine Building Blocks


Comparison of Hydrochloride Salt vs. Free Base Handling and Storage Stability

The hydrochloride salt (MW 177.6 g/mol) provides definitive handling advantages over the free base (CAS 1343054-14-7, MW 141.13 g/mol) . The free base form of α-trifluoromethylamines is documented to be hygroscopic and prone to carbonate formation upon atmospheric CO2 exposure . The salt form exists as a white to yellow solid stable under inert atmosphere at room temperature, whereas the free base requires more stringent storage conditions to prevent degradation .

Building Block Storage Salt Form Stability Hydrochloride vs. Free Base Amine Handling

Regioisomeric Comparison: 2-Methyl vs. 3-Methyl α-Trifluoromethylamine Steric Environment

The target compound (1,1,1-trifluoro-2-methylbutan-2-amine hydrochloride) features a tertiary carbon center bearing both the CF3 group and the amine at position 2 of the butane chain, with the methyl group also at position 2 . This geminal arrangement creates a distinct steric environment compared to its regioisomer 1,1,1-trifluoro-3-methylbutan-2-amine (CAS 1582-18-9), where the methyl group resides at position 3 . The 2-methyl isomer possesses one rotatable bond (C1-C2) in the free base [1], while the 3-methyl isomer presents a secondary amine at C2 with an isopropyl-like substitution pattern. This difference in steric congestion at the reactive amine center directly affects nucleophilic reactivity in amide coupling and reductive amination reactions.

Regioisomer Differentiation Steric Hindrance Building Block Selection Nucleophilic Reactivity

α-CF3 vs. γ-CF3 Amine Position: Basicity and Electronic Differentiation

The α-trifluoromethylamine structure of the target compound places the electron-withdrawing CF3 group directly adjacent to the amine nitrogen . This proximity maximizes inductive electron withdrawal, substantially depressing amine basicity (estimated pKa of conjugated acid ~5-6 for α-CF3 amines, compared to ~10-11 for unsubstituted alkylamines) . In contrast, the γ-trifluoromethylamine analog 4,4,4-trifluoro-2-methylbutan-2-amine (CAS 93339-73-2) positions the CF3 group two carbons removed from the amine, significantly attenuating the inductive effect . This difference in basicity directly influences protonation state at physiological pH, nucleophilicity in coupling reactions, and potential for off-target interactions in biological systems.

Fluorine Effect Amine Basicity Electron-Withdrawing Group pKa Modulation

Validated Synthetic Route Yield for the α-Trifluoromethylamine Scaffold

The free base of this compound, 1,1,1-trifluoro-2-methylbutan-2-amine, can be synthesized via a Pd/C-catalyzed hydrogenolysis of the corresponding N-benzyl protected precursor, achieving an isolated yield of 72% in the final deprotection step [1]. This yield serves as a benchmark for the accessibility of the α-trifluoromethylamine scaffold using the Ruppert-Prakash reagent (Me3SiCF3) methodology [2]. The existence of a documented, high-yielding synthetic route reduces procurement risk and supports scalability arguments when this building block is incorporated into larger synthetic sequences.

Synthetic Methodology Ruppert-Prakash Reagent Gem-Trifluoromethylamine Reaction Yield

Primary vs. Secondary Amine Reactivity: Comparison with N-Methyl Derivatives

The target compound features a primary amine (-NH2) at the α-position, whereas structurally related analogs such as (S)-N-Methyl-1,1,1-trifluoro-2-butylamine and (R)-N-Methyl-1,1,1-trifluoro-2-butylamine incorporate an N-methyl secondary amine. Primary amines offer a distinct reactivity profile, including the capacity for two sequential alkylation steps, amide formation without steric hindrance from N-substitution, and participation in diazotization reactions. Secondary N-methyl amines, conversely, exhibit different nucleophilicity and cannot serve as precursors for certain transformations (e.g., diazonium chemistry, Schiff base formation with two equivalents of aldehyde).

Primary Amine N-Methyl Derivative Amine Reactivity Derivatization Potential

Racemate vs. Enantiopure: Procurement and Cost Considerations for 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride

1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride contains a stereogenic center at the 2-position of the butane chain and is commercially supplied as the racemic mixture . No evidence was identified in the search results indicating that enantiopure (R)- or (S)-enantiomers of this specific compound are commercially available or have been characterized. Related chiral N-methyl derivatives such as (S)-N-Methyl-1,1,1-trifluoro-2-butylamine and (R)-N-Methyl-1,1,1-trifluoro-2-butylamine are available as enantiopure materials, but these represent distinct chemical entities with different molecular formulas and reactivity profiles.

Chirality Racemic Enantiopure Procurement Cost

Validated Research Applications for 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride (1354952-99-0) in Medicinal Chemistry and Chemical Biology


Synthesis of α-Trifluoromethylamine-Containing Pharmacophores for CNS Drug Discovery

The depressed basicity (estimated pKa ~5-6) of the α-trifluoromethylamine scaffold renders this building block particularly suitable for CNS-targeted drug discovery programs . Weakly basic amines remain predominantly unprotonated at physiological pH, a property empirically correlated with improved blood-brain barrier penetration and reduced P-glycoprotein efflux liability. The hydrochloride salt form (≥95% purity) provides a convenient, storage-stable reagent for amide coupling or reductive amination reactions that install the trifluoromethylamine moiety into lead compounds .

Building Block for Fluorinated Bioisostere Exploration in Medicinal Chemistry

The CF3 group serves as a metabolically stable bioisostere for methyl, ethyl, or halogen substituents. The α-CF3 amine offers a distinct combination of maximum electron withdrawal (due to proximity to the amine) and steric bulk at the α-carbon . This profile enables exploration of structure-activity relationships where both electronic modulation of the amine and steric shielding of the adjacent carbon are desirable—for instance, in protease inhibitor design or kinase hinge-binding motifs where the amine serves as a hydrogen bond donor or acceptor .

Precursor for Gem-Difluoroalkene and Related Fluorinated Scaffolds

α-Trifluoromethylamines are established precursors for the synthesis of gem-difluoroalkenes via base-mediated elimination of fluoride . The documented synthetic route using the Ruppert-Prakash reagent (Me3SiCF3) provides a validated entry to this scaffold class with reported yields of 72% for the final deprotection step . The hydrochloride salt form of the target compound serves as a convenient starting point for generating the free base in situ for subsequent elimination chemistry.

Reference Standard for LC-MS Method Development and Metabolite Identification

The compound's defined molecular properties—C5H11ClF3N, MW 177.60 g/mol, InChIKey NJOAEPIKHMBUTN-UHFFFAOYSA-N—make it suitable as a reference standard for analytical method development . Its distinctive isotopic pattern from three fluorine atoms provides a characteristic mass spectrometry signature that facilitates identification and quantification in complex biological matrices. The ≥95% purity specification across multiple commercial sources (Ambeed, MuseChem, Leyan) ensures suitability for quantitative analytical applications .

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